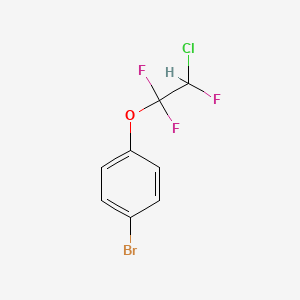![molecular formula C10H19N B6264704 [1-(cyclopropylmethyl)cyclopentyl]methanamine CAS No. 1511336-44-9](/img/no-structure.png)
[1-(cyclopropylmethyl)cyclopentyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)cyclopentylmethanamine (CPCM) is a cyclic amine compound with a cyclopropane ring and a cyclopentyl group attached to a methyl group. It is a synthetic compound that has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
[1-(cyclopropylmethyl)cyclopentyl]methanamine has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects. It has been used to investigate the effects of the compound on the central nervous system, as well as its potential to act as an antidepressant. In addition, [1-(cyclopropylmethyl)cyclopentyl]methanamine has been used to study the effects of certain drugs on the cardiovascular system, as well as its potential to act as an anti-inflammatory agent.
Mécanisme D'action
[1-(cyclopropylmethyl)cyclopentyl]methanamine acts as an agonist of the 5-HT2A serotonin receptor, which is responsible for a variety of physiological processes, such as regulating mood, appetite, and sleep. Through its interaction with this receptor, [1-(cyclopropylmethyl)cyclopentyl]methanamine has the potential to act as an antidepressant. Additionally, [1-(cyclopropylmethyl)cyclopentyl]methanamine has been shown to act as an antagonist of the 5-HT2B serotonin receptor, which is responsible for regulating the cardiovascular system. Through its interaction with this receptor, [1-(cyclopropylmethyl)cyclopentyl]methanamine has the potential to act as an anti-inflammatory agent.
Biochemical and Physiological Effects
[1-(cyclopropylmethyl)cyclopentyl]methanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood and improved sleep. Additionally, [1-(cyclopropylmethyl)cyclopentyl]methanamine has been shown to reduce inflammation in the cardiovascular system, as well as reduce the risk of heart disease. Finally, [1-(cyclopropylmethyl)cyclopentyl]methanamine has been shown to improve cognitive function and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [1-(cyclopropylmethyl)cyclopentyl]methanamine in laboratory experiments has a number of advantages. It is a simple and cost-effective compound to synthesize, making it a viable option for use in a variety of experiments. Additionally, its ability to interact with the 5-HT2A and 5-HT2B serotonin receptors make it a useful tool for studying the effects of certain drugs on the central nervous system and cardiovascular system.
However, there are also some limitations to using [1-(cyclopropylmethyl)cyclopentyl]methanamine in laboratory experiments. Its effects on the central nervous system and cardiovascular system are not well-understood, making it difficult to predict the potential risks associated with its use. Additionally, it is not approved for human use, so its use in laboratory experiments must be carefully monitored.
Orientations Futures
There are a number of potential future directions for the use of [1-(cyclopropylmethyl)cyclopentyl]methanamine in scientific research. One possible direction is to further investigate its potential to act as an antidepressant and anti-inflammatory agent. Additionally, further research could be done to explore the potential for [1-(cyclopropylmethyl)cyclopentyl]methanamine to act as an anti-epileptic agent. Finally, research could be done to explore the potential for [1-(cyclopropylmethyl)cyclopentyl]methanamine to act as a neuroprotective agent, as well as its ability to reduce anxiety and improve cognitive function.
Méthodes De Synthèse
[1-(cyclopropylmethyl)cyclopentyl]methanamine can be synthesized through a two-step reaction. The first step involves the reaction of cyclopropylmethyl chloride with the base cyclopentyl amine. This reaction yields an intermediate compound, cyclopropylmethyl cyclopentyl amine, which is then reacted with methyl iodide to form [1-(cyclopropylmethyl)cyclopentyl]methanamine. This synthesis method is simple and cost-effective, making it a viable option for use in laboratory experiments.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(cyclopropylmethyl)cyclopentyl]methanamine involves the reaction of cyclopentanone with cyclopropylmethylamine, followed by reduction of the resulting imine to the amine.", "Starting Materials": [ "Cyclopentanone", "Cyclopropylmethylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with cyclopropylmethylamine in methanol in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the amine.", "Step 3: The resulting amine is isolated and purified by standard methods." ] } | |
Numéro CAS |
1511336-44-9 |
Nom du produit |
[1-(cyclopropylmethyl)cyclopentyl]methanamine |
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



